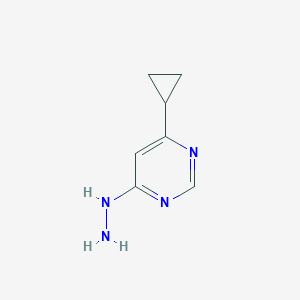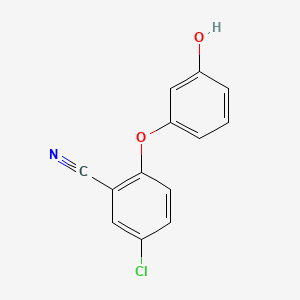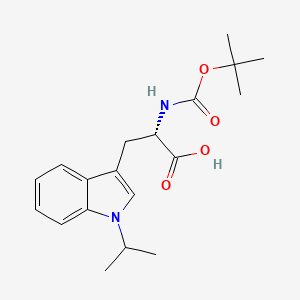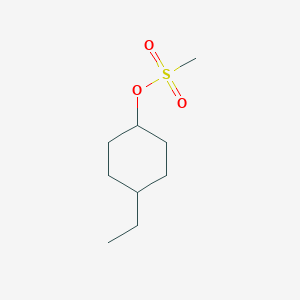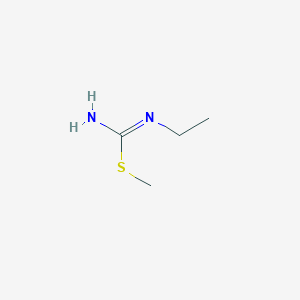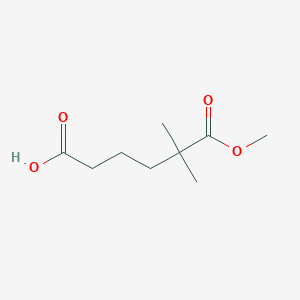
methyl 4-methyl-3-methylsulfonyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-methyl-3-methylsulfonyloxybenzoate is an organic compound with the molecular formula C10H12O5S. It is a derivative of benzoic acid and is characterized by the presence of a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-methylsulfonyloxybenzoate typically involves the esterification of 4-methyl-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the methylsulfonyl group. The reaction conditions often include:
Esterification: Using methanol and a strong acid like sulfuric acid or hydrochloric acid.
Sulfonylation: Using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-methyl-3-methylsulfonyloxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Reduction: Methyl 4-methyl-3-hydroxybenzoate.
Oxidation: 4-methyl-3-[(methylsulfonyl)oxy]benzoic acid.
Applications De Recherche Scientifique
methyl 4-methyl-3-methylsulfonyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-3-methylsulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methylbenzoate: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-[(methylsulfonyl)oxy]benzoate: Similar structure but with the methylsulfonyl group in a different position, affecting its reactivity and applications.
4-Methyl-3-[(methylsulfonyl)oxy]benzoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Uniqueness
methyl 4-methyl-3-methylsulfonyloxybenzoate is unique due to the specific positioning of the methylsulfonyl group, which influences its chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H12O5S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
methyl 4-methyl-3-methylsulfonyloxybenzoate |
InChI |
InChI=1S/C10H12O5S/c1-7-4-5-8(10(11)14-2)6-9(7)15-16(3,12)13/h4-6H,1-3H3 |
Clé InChI |
KMYMORPDUMXMEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
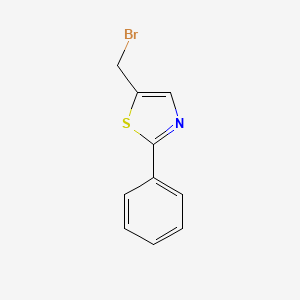
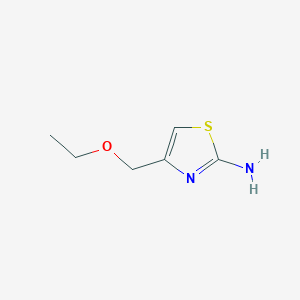
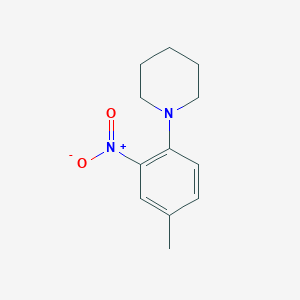
![(3-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanol](/img/structure/B8644633.png)
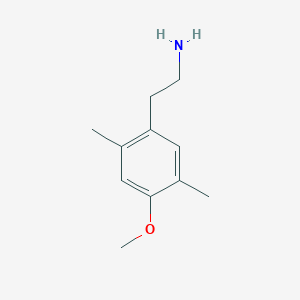
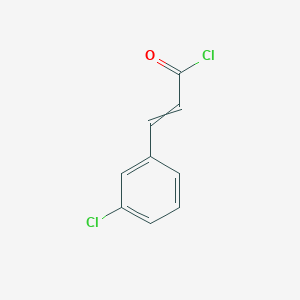
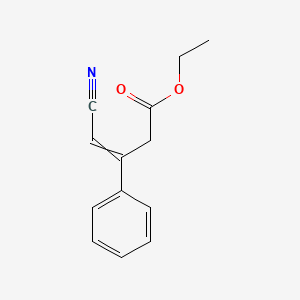
![3-(3-bromophenyl)-6-chloro-1H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B8644656.png)
